2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid
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Overview
Description
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, and anticancer properties . The compound’s unique structure, featuring a cyclopropyl group and a nitro group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid typically involves the construction of the quinoline scaffold followed by functionalization at specific positions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or arsenic acid.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Cyclization: The cyclopropyl group can participate in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Cyclization: Strong acids or bases.
Major Products
Reduction: 2-Cyclopropyl-8-aminoquinoline-4-carboxylic acid.
Esterification: 2-Cyclopropyl-8-nitroquinoline-4-carboxylate esters.
Amidation: 2-Cyclopropyl-8-nitroquinoline-4-carboxamides.
Scientific Research Applications
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The quinoline scaffold can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the cyclopropyl and nitro groups, resulting in different biological activities.
8-Nitroquinoline: Lacks the carboxylic acid and cyclopropyl groups, affecting its chemical reactivity and biological properties.
2-Cyclopropylquinoline: Lacks the nitro and carboxylic acid groups, leading to distinct chemical and biological behaviors.
Uniqueness
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid is unique due to the presence of both the cyclopropyl and nitro groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H10N2O4 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-cyclopropyl-8-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-10(7-4-5-7)14-12-8(9)2-1-3-11(12)15(18)19/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
SMJUZKLVTVSUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2)C(=O)O |
Origin of Product |
United States |
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